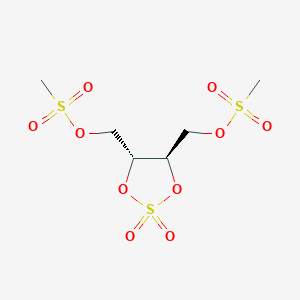
(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide is a useful research compound. Its molecular formula is C6H12O10S3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide is a synthetic organic compound with potential biological applications. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H12O10S3
- Molecular Weight : 340.35 g/mol
- CAS Number : 208338-09-4
Biological Activities
Research indicates that (4R,5R)-4,5-bis(mesyloxymethyl)-1,3,2-dioxathiolane exhibits several biological activities:
-
Antioxidant Activity :
- Compounds with similar dioxathiolane structures have shown significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
-
Antimicrobial Properties :
- Studies have indicated that derivatives of dioxathiolanes possess antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria.
-
Anticancer Potential :
- Some dioxathiolane derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of cellular proliferation pathways.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of several dioxathiolane derivatives using the DPPH radical scavenging method. The results showed that compounds with electron-donating groups exhibited enhanced antioxidant activity compared to others.
| Compound | IC50 (µg/mL) | Notes |
|---|---|---|
| Control (Ascorbic Acid) | 51.5 | Standard reference |
| Compound A | 49.1 | p-Hydroxyl substituent |
| Compound B | 64.6 | p-Dimethylamine group |
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of dioxathiolane derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound C | 25 | S. aureus |
| Compound D | 30 | E. coli |
Structure-Activity Relationship (SAR)
The biological activity of (4R,5R)-4,5-bis(mesyloxymethyl)-1,3,2-dioxathiolane is influenced by its structural features. Modifications to the mesyloxy groups or the dioxathiolane ring can enhance or diminish its biological efficacy. For instance:
- Electron-Drawing Groups : Tend to reduce antioxidant activity.
- Alkyl Substituents : Can enhance antimicrobial properties by increasing lipophilicity.
Properties
CAS No. |
208338-09-4 |
|---|---|
Molecular Formula |
C6H12O10S3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[(4R,5R)-5-(methylsulfonyloxymethyl)-2,2-dioxo-1,3,2-dioxathiolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H12O10S3/c1-17(7,8)13-3-5-6(4-14-18(2,9)10)16-19(11,12)15-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
SJWKJWVFMFJCBS-PHDIDXHHSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1[C@H](OS(=O)(=O)O1)COS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC1C(OS(=O)(=O)O1)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















